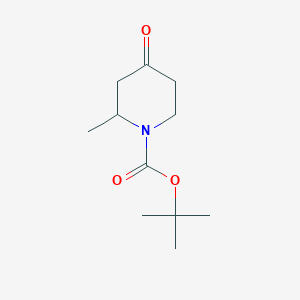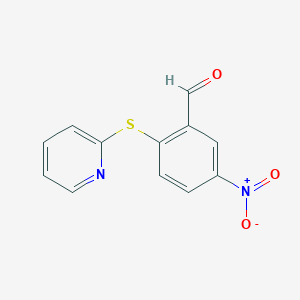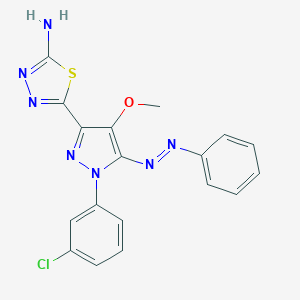
5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine, also known as CPMT, is a compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is not fully understood, but it is thought to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects
5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the protection of neurons from oxidative stress, and the modulation of the immune response. 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has also been shown to have antioxidant properties and to reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is its potential as a multifunctional compound that can be used in a variety of scientific research fields. 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in scientific research.
Orientations Futures
There are several future directions for research on 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine, including further studies on its mechanism of action, optimization of its use in cancer research, and exploration of its potential applications in other scientific research fields. 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine may also have potential as a therapeutic agent for various diseases, and further studies are needed to explore its potential in this area.
Méthodes De Synthèse
5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine can be synthesized using a variety of methods, including the reaction of 3-chloroaniline with 4-methoxybenzaldehyde to produce an azo compound, which is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to form a pyrazole-thiadiazole derivative. This derivative is then further reacted with ammonium thiocyanate to produce 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine.
Applications De Recherche Scientifique
5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to have potential as a neuroprotective agent, as it can protect neurons from oxidative stress and reduce inflammation. In immunology, 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to modulate the immune response by regulating cytokine production and inhibiting the activation of immune cells.
Propriétés
Numéro CAS |
172701-59-6 |
|---|---|
Nom du produit |
5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Formule moléculaire |
C18H14ClN7OS |
Poids moléculaire |
411.9 g/mol |
Nom IUPAC |
5-[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C18H14ClN7OS/c1-27-15-14(17-23-24-18(20)28-17)25-26(13-9-5-6-11(19)10-13)16(15)22-21-12-7-3-2-4-8-12/h2-10H,1H3,(H2,20,24) |
Clé InChI |
ILKKHANRRUZWIT-UHFFFAOYSA-N |
SMILES |
COC1=C(N(N=C1C2=NN=C(S2)N)C3=CC(=CC=C3)Cl)N=NC4=CC=CC=C4 |
SMILES canonique |
COC1=C(N(N=C1C2=NN=C(S2)N)C3=CC(=CC=C3)Cl)N=NC4=CC=CC=C4 |
Synonymes |
5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-t hiadiazol-2-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





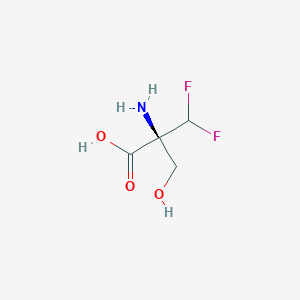
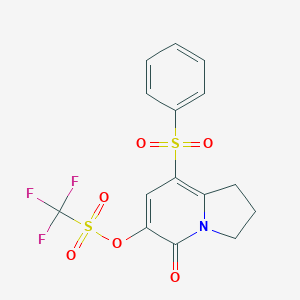
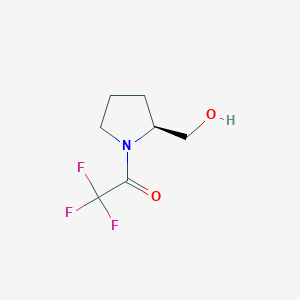
![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B65899.png)
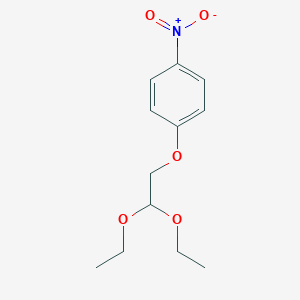
![(Z)-3-amino-1-[(2S)-1-methylpyrrolidin-2-yl]but-2-en-1-one](/img/structure/B65906.png)
![cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole](/img/structure/B65909.png)

![2,5-Dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid](/img/structure/B65913.png)
